molecular formula C18H17F2NOS B1325601 2,4-Difluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-20-5

2,4-Difluoro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1325601
M. Wt: 333.4 g/mol
InChI Key: GVHNDGSZSKRFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the CAS Number: 898783-20-5 . It belongs to the class of benzophenone derivatives. The compound has a molecular weight of 333.4 . The IUPAC name for this compound is (2,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone .


Synthesis Analysis

The synthesis of similar compounds like 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-4’-thiomorpholinomethyl benzophenone is 1S/C18H17F2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 .

Scientific Research Applications

Photoreactive Properties and Biochemical Applications

2,4-Difluoro-4'-thiomorpholinomethyl benzophenone, as a derivative of benzophenone (BP), shares the unique photochemical properties of BP photophores. These properties include the formation of a biradicaloid triplet state upon n-π* excitation, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent C-C bond formation. This light-directed covalent attachment process has found applications in:

  • Binding/contact site mapping of ligand-protein interactions.
  • Identification of molecular targets and interactome mapping.
  • Proteome profiling.
  • Bioconjugation and site-directed modification of biopolymers.
  • Surface grafting and immobilization in material science (Dormán et al., 2016).

Analytical Chemistry and Environmental Monitoring

In analytical chemistry, benzophenone derivatives are used in novel dispersive solid-phase extraction methods. For example, the metal-organic framework MIL-101 has been employed for the extraction of various benzophenones from toner samples. This demonstrates the versatility of benzophenone derivatives in enhancing extraction and preconcentration techniques (Li et al., 2015).

Medical Research: Antiproliferative and Antineoplastic Potential

In medical research, novel morpholine conjugated benzophenone analogues have shown promising results. These derivatives exhibit significant antiproliferative activity against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. Such studies highlight the potential of benzophenone derivatives in developing new therapeutic agents for cancer treatment (Al‐Ghorbani et al., 2017).

Material Science: Magnetic and Photocrosslinking Applications

In material science, benzophenone derivatives play a role in the development of novel materials. For instance, benzophenone-2,4'-dicarboxylate has been used as a polytopic linker in the formation of laminar inorganic-organic hybrid materials, exhibiting single-chain magnet behavior. This application demonstrates the potential of benzophenone derivatives in creating advanced magnetic materials (Hu et al., 2009).

Environmental Protection: Adsorption of UV Filters

Benzophenone derivatives are also significant in environmental protection. For example, in the development of novel tertiary amine-functionalized adsorption resins, benzophenone derivatives are used for the removal of UV filters like benzophenone-4 from water. This application is crucial in addressing the environmental impact of UV-filtering chemicals (Zhou et al., 2018).

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . For safety data, it is advised to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHNDGSZSKRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642940
Record name (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-4'-thiomorpholinomethyl benzophenone

CAS RN

898783-20-5
Record name Methanone, (2,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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